N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzamide
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Overview
Description
N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzamide is a complex organic compound characterized by its unique structure, which includes furan, thiophene, and trifluoromethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the furan and thiophene derivatives. These derivatives are then coupled with the trifluoromethoxybenzamide moiety through a series of reactions, including amide bond formation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance efficiency and yield. The use of catalysts and optimized reaction conditions is crucial to achieving high purity and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be employed to convert the compound into its corresponding amine derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium hydride (NaH) and aprotic solvents are typically employed.
Major Products Formed:
Oxidation Products: Furan-2-carboxylic acid and thiophene-3-carboxylic acid.
Reduction Products: Corresponding amine derivatives.
Substitution Products: Various substituted benzamides.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound's binding affinity to certain receptors, leading to its biological activity. The furan and thiophene rings contribute to the compound's stability and reactivity.
Comparison with Similar Compounds
N-(furan-2-ylmethyl)-N-(phenylmethyl)-4-(trifluoromethoxy)benzamide
N-(thiophen-3-ylmethyl)-N-(phenylmethyl)-4-(trifluoromethoxy)benzamide
Uniqueness: N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzamide stands out due to its dual heterocyclic structure, which provides enhanced chemical and biological properties compared to its counterparts.
This detailed overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for future research and development.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO3S/c19-18(20,21)25-15-5-3-14(4-6-15)17(23)22(10-13-7-9-26-12-13)11-16-2-1-8-24-16/h1-9,12H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTOGHDSRJIPRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN(CC2=CSC=C2)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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